1,4-Butanediol-2,2,3,3-d4
Overview
Description
1,4-Butanediol-2,2,3,3-d4 is a deuterated form of 1,4-butanediol, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is represented by the molecular formula HOCH2(CD2)2CH2OH and has a molecular weight of 94.15 g/mol . It is a stable isotope-labeled compound used in various scientific research applications.
Scientific Research Applications
1,4-Butanediol-2,2,3,3-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
1,4-Butanediol-2,2,3,3-d4 primarily targets several enzymes in the human body. These include Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , Phospholipase A2, membrane associated , and Group IIE secretory phospholipase A2 . These enzymes play crucial roles in various biochemical processes, including protein glycosylation, lipid metabolism, and inflammation response.
Mode of Action
It is believed to interact with its target enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is initially oxidized to 4-hydroxybutyrate , a process in which dehydrogenase enzymes play an essential role . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways:
Pharmacokinetics
It is known that the compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its involvement in lipid metabolism could potentially influence cell membrane composition and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediol-2,2,3,3-d4 can be synthesized through the hydrogenation of 1,4-butynediol using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions to ensure complete hydrogenation and incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound involves the use of deuterium oxide (heavy water) as a source of deuterium. The process includes the catalytic hydrogenation of 1,4-butynediol in the presence of deuterium oxide and a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediol-2,2,3,3-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4-butanedione-2,2,3,3-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as 1,4-dichlorobutane-2,2,3,3-d4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 1,4-Butanedione-2,2,3,3-d4.
Reduction: this compound.
Substitution: 1,4-Dichlorobutane-2,2,3,3-d4.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol-1,1,2,2,3,3,4,4-d8: Fully deuterated analog of 1,4-butanediol.
1,4-Butanediol-13C4: Carbon-13 labeled analog of 1,4-butanediol.
1,4-Dibromobutane-2,2,3,3-d4: Deuterated analog of 1,4-dibromobutane.
Uniqueness
1,4-Butanediol-2,2,3,3-d4 is unique due to its selective deuteration at positions 2 and 3, which allows for specific studies on the effects of deuterium substitution in chemical and biological systems. This selective labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with fully deuterated or carbon-13 labeled analogs .
Properties
IUPAC Name |
2,2,3,3-tetradeuteriobutane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYXYBDKMZEQL-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C([2H])([2H])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481004 | |
Record name | 1,4-Butanediol-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-25-8 | |
Record name | 1,4-Butanediol-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38274-25-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,4-Butanediol-2,2,3,3-d4 useful in mass spectrometry analysis?
A1: this compound is a deuterated form of 1,4-butanediol, meaning it has deuterium atoms (D) replacing some of the hydrogen atoms (H). This is useful in mass spectrometry because deuterium is heavier than hydrogen, leading to a different mass-to-charge ratio (m/z) for fragment ions. By analyzing the m/z peaks in the mass spectrum, researchers can gain insights into the structure and fragmentation patterns of the original molecule.
Q2: What challenge does the research paper address regarding the use of this compound in mass spectrometry?
A2: The paper highlights that traditional mass spectrometry methods, relying on "thermal ions," often lead to rearrangement reactions like H/D scrambling in molecules like this compound. [] This scrambling makes it difficult to determine the original positions of deuterium atoms, hindering accurate structural analysis.
Q3: How does the research paper propose to overcome the challenge of H/D scrambling in this compound analysis?
A3: The paper proposes using mass spectrometry of ions with excess kinetic energy (KE ions). [] KE ions have higher internal energy than thermal ions, making them less prone to rearrangement reactions like H/D scrambling. This allows for more accurate determination of the original deuterium positions in this compound, ultimately leading to more reliable structural information about the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.